molecular formula C23H23N3O2S B431999 5,5,13-trimethyl-14-(2-phenylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one CAS No. 488109-30-4

5,5,13-trimethyl-14-(2-phenylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one

Cat. No.: B431999
CAS No.: 488109-30-4
M. Wt: 405.5g/mol
InChI Key: VWKCJKBHDYMRBU-UHFFFAOYSA-N
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Description

2,8,8-trimethyl-3-(2-phenylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 2,8,8-trimethyl-3-(2-phenylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine core: This step involves the cyclization of appropriate pyridine and pyrimidine derivatives under controlled conditions.

    Introduction of the 2-phenylethyl group: This is achieved through a substitution reaction using a suitable phenylethyl halide.

    Formation of the pyrano ring: This step involves the cyclization of the intermediate compound to form the pyrano ring, resulting in the final structure.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

2,8,8-trimethyl-3-(2-phenylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylethyl group, using suitable halides or nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

2,8,8-trimethyl-3-(2-phenylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,8,8-trimethyl-3-(2-phenylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2,8,8-trimethyl-3-(2-phenylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

    Pyrido[4,3-d]pyrimidines: These compounds share a similar core structure but differ in the substituents and functional groups attached.

    Thieno[3,2-d]pyrimidines: These compounds have a thieno ring fused to a pyrimidine ring, similar to the target compound, but with different substituents.

The uniqueness of 2,8,8-trimethyl-3-(2-phenylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

488109-30-4

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5g/mol

IUPAC Name

5,5,13-trimethyl-14-(2-phenylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one

InChI

InChI=1S/C23H23N3O2S/c1-14-24-19-17-11-16-13-28-23(2,3)12-18(16)25-21(17)29-20(19)22(27)26(14)10-9-15-7-5-4-6-8-15/h4-8,11H,9-10,12-13H2,1-3H3

InChI Key

VWKCJKBHDYMRBU-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=O)N1CCC3=CC=CC=C3)SC4=C2C=C5COC(CC5=N4)(C)C

Canonical SMILES

CC1=NC2=C(C(=O)N1CCC3=CC=CC=C3)SC4=C2C=C5COC(CC5=N4)(C)C

Origin of Product

United States

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